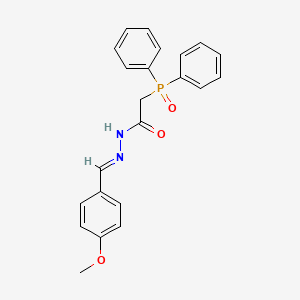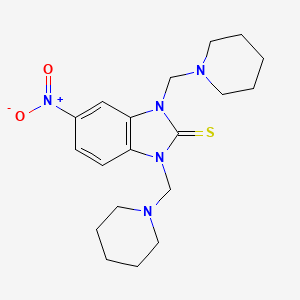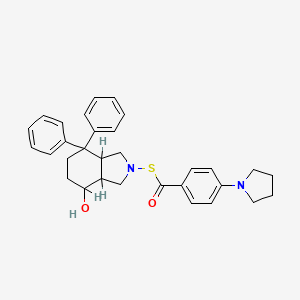
Disodium 4-((2,4-diaminophenyl)azo)-4'-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 282-348-5, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible and durable. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in most organic solvents. It is extensively used in various industrial applications due to its effectiveness in enhancing the properties of plastics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylhexyl) phthalate typically involves the esterification of phthalic anhydride with 2-ethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction can be represented as follows:
Phthalic anhydride+2(2-ethylhexanol)→bis(2-ethylhexyl) phthalate+water
Industrial Production Methods
In industrial settings, the production of bis(2-ethylhexyl) phthalate is carried out in large reactors where phthalic anhydride and 2-ethylhexanol are continuously fed. The reaction mixture is heated to around 150-200°C, and the water formed during the reaction is removed by distillation. The crude product is then purified by vacuum distillation to obtain high-purity bis(2-ethylhexyl) phthalate.
化学反应分析
Types of Reactions
Bis(2-ethylhexyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, bis(2-ethylhexyl) phthalate can hydrolyze to form phthalic acid and 2-ethylhexanol.
Oxidation: It can be oxidized to form phthalic acid and other oxidation products.
Substitution: Bis(2-ethylhexyl) phthalate can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Depending on the nucleophile, different substituted products can be formed.
科学研究应用
Bis(2-ethylhexyl) phthalate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible PVC, which is used in various laboratory equipment and materials.
Biology: Studied for its effects on biological systems, particularly its endocrine-disrupting properties.
Medicine: Investigated for its potential health effects, including its role as an endocrine disruptor and its impact on human health.
Industry: Widely used in the manufacture of flexible plastics, cables, flooring, and medical devices.
作用机制
Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as an endocrine disruptor. It can mimic or interfere with the action of hormones in the body, particularly estrogen. This disruption occurs through binding to hormone receptors, altering hormone synthesis, and affecting hormone metabolism. The molecular targets include estrogen receptors and other hormone-related pathways.
相似化合物的比较
Similar Compounds
Dioctyl phthalate (DOP): Another commonly used plasticizer with similar properties to bis(2-ethylhexyl) phthalate.
Diisononyl phthalate (DINP): Used as a plasticizer with lower volatility and better resistance to extraction.
Diisodecyl phthalate (DIDP): Known for its high molecular weight and low volatility, making it suitable for high-temperature applications.
Uniqueness
Bis(2-ethylhexyl) phthalate is unique due to its widespread use and effectiveness as a plasticizer. It provides excellent flexibility and durability to PVC products, making it a preferred choice in many industrial applications. its potential health and environmental impacts have led to increased scrutiny and regulation.
Conclusion
Bis(2-ethylhexyl) phthalate (EINECS 282-348-5) is a versatile compound with significant industrial and scientific applications. Its synthesis, chemical reactions, and mechanism of action highlight its importance and the need for careful consideration of its effects on health and the environment.
属性
CAS 编号 |
84176-81-8 |
|---|---|
分子式 |
C28H22N8Na2O7S2 |
分子量 |
692.6 g/mol |
IUPAC 名称 |
disodium;2-[4-[(2,4-diaminophenyl)diazenyl]-2-sulfonatophenyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H24N8O7S2.2Na/c1-16-27(28(37)36(35-16)20-5-3-2-4-6-20)34-32-19-9-11-22(26(15-19)45(41,42)43)21-10-8-18(14-25(21)44(38,39)40)31-33-24-12-7-17(29)13-23(24)30;;/h2-15,27H,29-30H2,1H3,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI 键 |
JXMZWPARKFMUJU-UHFFFAOYSA-L |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4=C(C=C(C=C4)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















